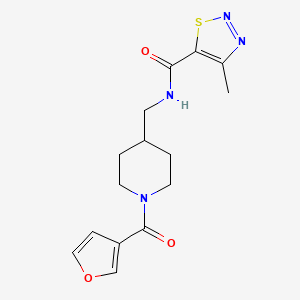

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities. The related compounds in the provided papers include derivatives of furan carboxamide and thiadiazole, which have been evaluated for their antiproliferative and antileishmanial activities. These compounds are characterized by the presence of a furan ring, a thiadiazole moiety, and various substituents that may influence their biological activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions under conventional and microwave irradiation conditions. For instance, the synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives was enhanced in yield and rate when carried out under microwave irradiation . Another synthesis route for similar compounds started with 2-acetylfuran, followed by Claisen Schmidt condensation, cyclization, and Mannich’s reaction to yield the final products . These methods demonstrate the versatility and adaptability of synthetic strategies to optimize the production of such compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical and spectral techniques, including IR, 1H NMR, 13C NMR, and Mass spectrometry . These techniques ensure the correct identification of the synthesized molecules and the integrity of the desired structures, which is crucial for subsequent biological evaluations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that are hypothesized to contribute to the biological activity. For example, the Mannich’s reaction is used to introduce a piperazine moiety, which is a common feature in many biologically active compounds . The choice of reactions and substituents is often guided by the desired biological target and the need to optimize interactions with that target.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and stability, which are important for the compounds' bioavailability and shelf-life. The presence of a furan ring and a thiadiazole moiety in the compounds suggests they may have specific electronic characteristics that could influence their reactivity and interactions with biological targets .

Scientific Research Applications

Chemical Synthesis and Reactivity : Research has been conducted on the synthesis and reactivity of similar furan-containing compounds. For instance, Aleksandrov and El’chaninov (2017) studied the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the chemical processes involved in creating complex furan compounds (Aleksandrov & El’chaninov, 2017).

Medical Imaging and Neuroinflammation : A significant application is in the field of medical imaging, particularly PET imaging. For example, Horti et al. (2019) discussed the use of a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used for imaging reactive microglia and neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Antimicrobial Properties : Patel (2020) explored the antimicrobial activity of furan ring-containing organic ligands, suggesting potential applications in combating bacterial infections (Patel, 2020).

Antiprotozoal Agents : Ismail et al. (2004) synthesized compounds related to furan-2-yl and tested them for antiprotozoal activities, indicating a potential application in treating protozoal infections (Ismail et al., 2004).

Therapeutic Applications in Neurodegenerative Diseases : Lee et al. (2022) developed a PET imaging ligand for colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging in diseases like Alzheimer’s (Lee et al., 2022).

properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-10-13(23-18-17-10)14(20)16-8-11-2-5-19(6-3-11)15(21)12-4-7-22-9-12/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWCSYUERBKLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)